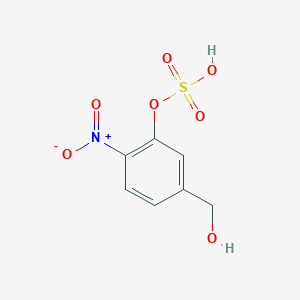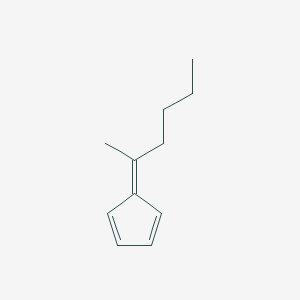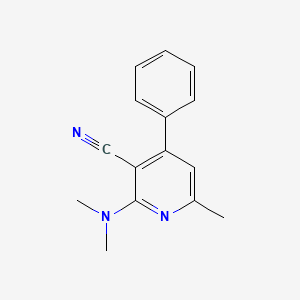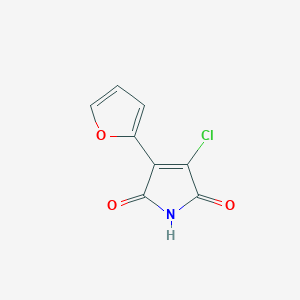
5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate is a chemical compound with significant interest in various scientific fields This compound is known for its unique structural properties, which include a hydroxymethyl group, a nitro group, and a sulfate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate typically involves the nitration of 5-(Hydroxymethyl)phenol followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 2-position of the phenol ring. The subsequent sulfonation step involves reacting the nitrated compound with sulfur trioxide or chlorosulfonic acid to form the sulfate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfate ester.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-2-nitrophenyl hydrogen sulfate.
Reduction: 5-(Hydroxymethyl)-2-aminophenyl hydrogen sulfate.
Substitution: Products depend on the nucleophile used, such as 5-(Hydroxymethyl)-2-nitrophenol if hydroxide is used.
Scientific Research Applications
5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: Known for its use in biomass conversion and as a platform chemical for producing biofuels and biochemicals.
5-(Chloromethyl)furfural: A halogenated analog with applications in organic synthesis.
5-(Bromomethyl)furfural: Another halogenated derivative used in chemical research.
Uniqueness
5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate is unique due to the presence of both a nitro group and a sulfate ester, which confer distinct reactivity and potential applications compared to its analogs. Its ability to undergo diverse chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61161-79-3 |
|---|---|
Molecular Formula |
C7H7NO7S |
Molecular Weight |
249.20 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-2-nitrophenyl] hydrogen sulfate |
InChI |
InChI=1S/C7H7NO7S/c9-4-5-1-2-6(8(10)11)7(3-5)15-16(12,13)14/h1-3,9H,4H2,(H,12,13,14) |
InChI Key |
WUPODUOTHMINNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)OS(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane)](/img/structure/B14601065.png)
![1-Ethyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14601078.png)
![1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one](/img/structure/B14601084.png)



![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-](/img/structure/B14601093.png)



![2,4-Bis(2,2-dimethylpropyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14601114.png)
![(E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14601120.png)
![1-Nitro-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14601133.png)

